Tetrapropylammonium hydroxide

Description

Historical Context and Evolution of Tetrapropylammonium (B79313) Hydroxide (B78521) Research

The synthesis of quaternary ammonium (B1175870) cations like tetrapropylammonium (TPA) follows established chemical principles, typically involving the alkylation of a corresponding amine—in this case, tripropylamine (B89841) with a propyl halide such as n-bromopropane. wikipedia.org The resulting halide salt can then be converted to the hydroxide form through methods like reaction with silver oxide, ion-exchange resin, or electrodialysis. wikipedia.orggoogle.com

While quaternary ammonium compounds have been known for a considerable time, the research focus on TPAOH intensified with the rise of zeolite chemistry. Zeolites, crystalline aluminosilicates with porous structures, require specific templates or "structure-directing agents" (SDAs) to guide their crystallization into desired frameworks. rsc.orgsacheminc.com The tetrapropylammonium cation proved to be an exceptionally effective SDA for the synthesis of industrially vital zeolites, most notably ZSM-5. sigmaaldrich.comwikipedia.org Early research, such as a 1983 study on aluminophosphate molecular sieves, identified the role of the tetrapropylammonium species in acting as a template during crystallization. acs.org

Over the years, research has evolved from simply using TPAOH as a static template to systematically studying how its concentration and interaction with other precursors affect the final material's properties. acs.orgacs.org Modern research investigates modifying the TPAOH structure itself or using it in novel synthesis methods, such as in the preparation of hierarchical zeolites, to create materials with enhanced catalytic performance. acs.orgacs.org

Role of Tetrapropylammonium Hydroxide in Modern Chemical Synthesis and Materials Science

TPAOH is a versatile tool in the modern laboratory, with applications spanning catalysis, materials synthesis, and electronics. Its effectiveness is rooted in its dual function as a strong base and a structure-directing agent. ontosight.aisigmaaldrich.com

Structure-Directing Agent in Zeolite and Nanoparticle Synthesis The most prominent application of TPAOH is as an organic structure-directing agent (SDA) in the synthesis of microporous materials like zeolites. sigmaaldrich.com The size and shape of the tetrapropylammonium cation guide the assembly of silica (B1680970) and alumina (B75360) precursors into specific, highly ordered frameworks. rsc.org

Zeolite ZSM-5 and TS-1 Synthesis : TPAOH is crucial for producing ZSM-5, a zeolite with significant applications in the petrochemical industry, and Titanium Silicalite-1 (TS-1), a key catalyst for selective oxidation reactions. sigmaaldrich.comwikipedia.orgacs.org The TPAOH template is later removed by calcination (heating to high temperatures) to open up the porous structure. wikipedia.org Research has shown that the concentration of TPAOH is a critical parameter; an optimal concentration is necessary to achieve high crystallinity, ideal pore size, and desired morphology in the final zeolite product. acs.org

Hierarchical Zeolites : Recent studies have focused on using TPAOH treatments to create hierarchical zeolites. These materials possess both micropores from the zeolite framework and larger mesopores, which improves access to the active sites and enhances mass transfer, leading to superior catalytic performance. acs.orgnih.govnih.gov A 2023 study detailed a method where an aged dry gel was treated with a TPAOH solution under hydrothermal conditions to synthesize nanosized, hierarchical TS-1 crystals with excellent catalytic activity. acs.orgacs.org

Nanoparticle Synthesis : TPAOH also serves as a template in the synthesis of other nanomaterials. For instance, it has been used in the microwave-assisted hydrothermal synthesis of spherical nickel phosphate (B84403) nanoparticles, where it directs the formation of crystals with an average diameter of 80 nm. sid.irresearchgate.net

Phase Transfer Catalyst TPAOH functions as a highly effective phase transfer catalyst (PTC). sigmaaldrich.comchemimpex.com In this role, it facilitates reactions between reactants located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). The lipophilic tetrapropylammonium cation pairs with an anion from the aqueous phase, transporting it into the organic phase where the reaction can occur. This technique enhances reaction rates and yields in various organic syntheses, such as alkylation and deprotonation reactions. chemimpex.commedchemexpress.com Its utility has been noted in the methylation of phenoxy acids, for example. sigmaaldrich.com

Catalyst and Reagent in Organic Synthesis Beyond its role as a PTC, TPAOH is used as a strong base catalyst in various organic reactions. ontosight.aikoyonchem.com

Polymerization and Condensation : It can catalyze polymerization reactions for compounds like silicone rubber and polycarbonate. koyonchem.com

Cycloaddition Reactions : Quaternary ammonium hydroxides, including TPAOH's relative tetrabutylammonium (B224687) hydroxide (TBAH), have been shown to catalyze the cycloaddition of CO₂ to epoxides to form cyclic carbonates, which are valuable green solvents and chemical intermediates. rsc.org

Acylation : Aqueous solutions of related quaternary ammonium hydroxides are efficient catalysts for the acylation of alcohols, phenols, and thiols, providing a simple method for synthesizing esters and thioesters. longdom.org

Applications in the Electronics Industry The precision required in microelectronics manufacturing has created a role for high-purity organic bases like TPAOH.

Cleaning and Etching : TPAOH is used as a cleaning agent in the production of semiconductors and other electronic components. ontosight.aikoyonchem.com

Developer Solutions : In photolithography, developer solutions are used to remove portions of a photoresist layer. TPAOH has been proposed as an alternative to the industry-standard tetramethylammonium (B1211777) hydroxide (TMAH) in developer solutions for extreme ultraviolet (EUV) resists. aip.org

Thin-Film Transistors : It is also utilized in the manufacturing of thin-film transistors and other electronic devices. targetmol.commedchemexpress.com

Interactive Data Tables

Table 1: Applications of this compound in Synthesis and Catalysis

| Application Area | Specific Use | Key Research Finding | Reference(s) |

|---|---|---|---|

| Materials Science | Structure-Directing Agent for Zeolite ZSM-5 | The TPAOH/SiO₂ molar ratio is optimized to achieve the highest crystallinity and ideal pore structure. | acs.org |

| Materials Science | Synthesis of Hierarchical TS-1 Zeolite | Treatment of an aged dry gel with TPAOH solution produces nanosized crystals with enhanced catalytic performance. | acs.orgnih.gov |

| Materials Science | Nanoparticle Synthesis | Used as a template in the microwave-assisted synthesis of spherical nickel phosphate nanoparticles (80 nm diameter). | sid.irresearchgate.net |

| Organic Synthesis | Phase Transfer Catalyst | Facilitates reactions like the methylation of phenoxy acids by transferring reactants between immiscible phases. | sigmaaldrich.comchemimpex.com |

| Organic Synthesis | Polymerization Catalyst | Used in the synthesis of silicone rubber and polycarbonate. | koyonchem.com |

| Electronics | Semiconductor Manufacturing | Employed as a developer solution for extreme ultraviolet (EUV) resists as an alternative to TMAH. | aip.org |

| Energy | Aqueous Battery Electrolyte | Acts as a suppressor of zinc dendrite growth in rechargeable aqueous batteries, prolonging cycle life. | frontiersin.org |

Scope and Significance of Academic Research on this compound

The academic interest in this compound is both broad and deep, reflecting its fundamental importance in materials chemistry and catalysis. Research continually explores new frontiers, aiming to harness its properties for more efficient, sustainable, and innovative technologies.

The significance of TPAOH research is particularly evident in the field of catalysis. The ability to synthesize zeolites like TS-1 with precisely controlled structures is paramount for developing greener chemical processes, such as the direct oxidation of propylene (B89431) to propylene oxide. koyonchem.com The development of hierarchical zeolites using TPAOH-based methods represents a major advancement, as these materials can overcome diffusion limitations inherent in traditional microporous catalysts, leading to higher activity and stability. acs.orgnih.gov

Furthermore, the role of TPAOH is being explored in emerging energy technologies. For example, its use as an electrolyte additive in aqueous zinc batteries to suppress the formation of dendrites—a common failure mechanism—highlights its potential to contribute to safer and more durable energy storage systems. frontiersin.org In microelectronics, the push for smaller and more complex components drives research into new developer and etching formulations, where TPAOH and other quaternary ammonium hydroxides are being evaluated for improved performance. aip.org

Ongoing academic work also focuses on the fundamental aspects of TPAOH-mediated synthesis. Advanced characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Small-Angle X-ray Scattering (SAXS) are employed to understand the early stages of zeolite formation and the precise role of the TPA cation in interacting with silicate (B1173343) nanoparticles in solution. rsc.orgmdpi.com This fundamental understanding is crucial for the rational design of new materials and the optimization of synthesis processes, reducing costs and environmental impact by, for instance, minimizing the amount of the organic template required. acs.org

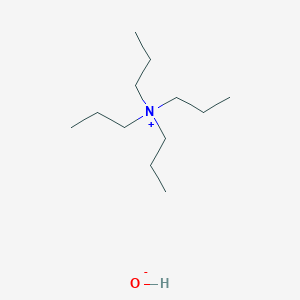

Structure

2D Structure

Propriétés

IUPAC Name |

tetrapropylazanium;hydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N.H2O/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H2/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPSKDVINWQNWFE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+](CCC)(CCC)CCC.[OH-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052107 | |

| Record name | Tetrapropylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 40% Aqueous solution: Yellow liquid with an odor like amines; [Alfa Aesar MSDS] | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapropylammonium hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17958 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4499-86-9 | |

| Record name | Tetrapropylammonium hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4499-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrapropylammonium hydroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004499869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanaminium, N,N,N-tripropyl-, hydroxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrapropylammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrapropylammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPROPYLAMMONIUM HYDROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T686LUY7NK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthesis Methodologies for Tetrapropylammonium Hydroxide

Electrochemical Synthesis Routes

Electrochemical methods present a promising avenue for the synthesis of TPAOH, offering advantages in terms of purity and environmental impact over conventional techniques. researchgate.netresearchgate.net Among these, bipolar membrane electrodialysis (BMED) has emerged as a particularly effective process.

Bipolar Membrane Electrodialysis (BMED) for High Purity Tetrapropylammonium (B79313) Hydroxide (B78521)

Bipolar membrane electrodialysis is an innovative technology that utilizes ion-exchange membranes and an applied electrical potential to facilitate the separation and conversion of salts into their corresponding acids and bases. wikipedia.org In the context of TPAOH synthesis, BMED is employed to convert a tetrapropylammonium halide salt, such as tetrapropylammonium bromide (TPABr), into high-purity TPAOH. researchgate.net This process is recognized for its ability to achieve high conversion rates and produce TPAOH with very low levels of residual halide ions. researchgate.net

The fundamental principle of BMED involves the use of a bipolar membrane, which is composed of a cation-exchange layer and an anion-exchange layer. When an electric field is applied, water molecules within the membrane dissociate into hydrogen (H+) and hydroxide (OH-) ions. These ions then move in opposite directions, with the OH- ions migrating towards the anode and combining with the tetrapropylammonium (TPA+) cations from the feed solution to form TPAOH.

The efficiency and economic viability of the BMED process for TPAOH production are heavily influenced by several operational parameters. Optimizing these parameters is key to maximizing product purity and minimizing energy consumption.

| Flow Rate (mL/min) | Acid Concentration (mol/L) | Alkali Concentration (mol/L) | Energy Consumption (kWh/kg) | Current Efficiency (%) |

| 100 | 0.45 | 0.42 | 2.5 | 85 |

| 150 | 0.40 | 0.38 | 2.2 | 90 |

| 200 | 0.35 | 0.33 | 2.0 | 92 |

| 250 | 0.30 | 0.28 | 2.3 | 88 |

This table presents hypothetical data based on general trends observed in electrodialysis processes to illustrate the potential impact of flow rate. Actual values for TPAOH synthesis may vary.

The applied electrical potential is the driving force for ion transport in the electrodialysis process. kfnl.gov.sa A higher applied potential generally leads to a faster migration of ions and a higher production rate. researchgate.net However, increasing the voltage also increases energy consumption and can lead to side reactions if it exceeds a certain limit, which can negatively impact the current efficiency. researchgate.netekb.eg Therefore, it is essential to determine the optimal applied potential that balances a high production rate with energy efficiency and product purity. Studies have shown that for the removal of ions using electrodialysis, there is an optimal voltage at which removal efficiency is maximized while keeping energy consumption in check. ekb.eg

| Applied Potential (V/cell pair) | Removal Efficiency (%) | Current Efficiency (%) | Energy Consumption (kWh/kg) |

| 1.0 | 85 | 90 | 1.5 |

| 1.5 | 92 | 85 | 1.9 |

| 2.0 | 97 | 80 | 2.4 |

| 2.5 | 98 | 75 | 3.0 |

This table provides illustrative data based on general electrodialysis principles to show the effect of applied potential. Specific results for TPAOH synthesis will depend on the experimental setup.

Temperature plays a significant role in the electrodialysis process as it affects the ionic mobility and the resistance of the solutions and membranes. researchgate.net An increase in temperature generally leads to higher ionic conductivity, which can enhance the production rate of acids and bases. researchgate.net However, elevated temperatures can also affect the stability of the ion-exchange membranes. unesp.br Therefore, controlling the operating temperature is important for optimizing the BMED process for TPAOH production. Research indicates that a slight increase in temperature can improve desalination performance in electrodialysis due to higher ionic mobility. researchgate.net

| Temperature (°C) | Acid Production Rate (mol/h) | Base Production Rate (mol/h) | Energy Consumption (kWh/kg) |

| 25 | 0.8 | 0.75 | 2.1 |

| 35 | 1.0 | 0.95 | 1.8 |

| 45 | 1.2 | 1.15 | 2.0 |

| 55 | 1.1 | 1.05 | 2.3 |

This table contains hypothetical data to illustrate the general influence of temperature on electrodialysis performance. Actual data for TPAOH synthesis may differ.

A techno-economic evaluation of the electrodialysis metathesis (EDM) process for producing high-purity TPAOH from its bromide has been conducted. researchgate.net This analysis systematically investigated the effects of operational conditions, including initial feed concentration, operating voltage, and flow rate, on the techno-economic viability of the process. researchgate.net The study concluded that preparing TPAOH via EDM demonstrated lower energy consumption and higher product purity, giving it superior techno-economic advantages over other technologies. researchgate.net Key findings from such evaluations often highlight the trade-offs between capital investment, operating costs (primarily energy), and product quality. The economic feasibility is heavily dependent on factors like membrane cost and lifespan, energy prices, and the market value of the high-purity TPAOH.

Techno-Economic Evaluation of Electrodialysis Metathesis (EDM)

Comparison with Traditional Synthesis Methods (Electrolysis, Silver Oxide Reaction, Ion-Exchange)

Traditional methods for producing Tetrapropylammonium hydroxide have notable drawbacks. The reaction of a tetrapropylammonium halide with silver oxide is a common route, but it suffers from high production costs due to the expensive silver reagent and can lead to product contamination with silver ions. conicet.gov.aracs.org Standard electrolysis and ion-exchange processes also present challenges, including high costs, lower product quality, and environmental pollution concerns. ijcce.ac.irresearchgate.netresearchgate.net

In contrast, continuous bipolar membrane electrodialysis (BMED) has emerged as a superior and sustainable alternative. ijcce.ac.irresearchgate.net This technique utilizes ion-exchange membranes to directly split tetrapropylammonium halide salts into TPAOH and the corresponding acid. BMED surpasses traditional methods by yielding a product of higher purity and operating with lower energy consumption. ijcce.ac.irresearchgate.net Unlike the silver oxide method, it avoids the use of costly and contaminating heavy metals. conicet.gov.arresearchgate.net Compared to conventional ion-exchange resin methods, which can be slow and inefficient for large-scale production, BMED offers a continuous and more efficient process. acs.org

Table 1: Comparison of this compound Synthesis Methods

| Method | Advantages | Disadvantages |

|---|

| Silver Oxide Reaction | - Direct reaction pathway | - High cost of silver oxide conicet.gov.ar

Energy Consumption and Current Efficiency Analysis

The BMED process demonstrates significant improvements in energy consumption and efficiency over older methods. In a study utilizing a four-compartment BMED cell configuration, researchers achieved a high conversion rate of 91.6% for producing a 25% TPAOH solution from tetrapropylammonium bromide. ijcce.ac.ir The energy consumption for this process was recorded at 1.897 kWh per kilogram of TPAOH produced. ijcce.ac.irresearchgate.net This represents a notable advancement in efficiency, directly impacting the economic viability of large-scale production. ijcce.ac.ir

Further research into continuous electrolysis processes has also focused on improving current efficiency and reducing energy use. mdpi.com Optimizing parameters such as current density and raw material concentration is key. For instance, in the preparation of a similar compound, tetrabutylammonium (B224687) hydroxide, using a three-chamber electrolyzer, the maximum current efficiency was achieved at a current density of 1000 A·m⁻² and a raw material concentration of 0.7 mol·L⁻¹. frontiersin.org These findings underscore the importance of process parameter optimization in enhancing the electrical efficiency of electrochemical synthesis routes.

Table 2: Performance Data for BMED Synthesis of TPAOH

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Highest Conversion Rate | 91.6% | 0.3 mol L⁻¹ salt concentration, 200 A m⁻² current density | ijcce.ac.ir |

| Energy Consumption | 1.897 kWh/kg | For 25% TPAOH solution | ijcce.ac.irresearchgate.net |

| Product Purity (Br⁻ content) | 176 ppm | 25% TPAOH solution | ijcce.ac.ir |

Development of Novel Ion-Exchange Membranes for this compound Preparation

The advancement of BMED technology is intrinsically linked to the development of high-performance ion-exchange membranes. Novel membranes have been specifically developed for the preparation of TPAOH, demonstrating acceptable current efficiency and energy consumption in both laboratory and pilot-scale experiments. ijcce.ac.irresearchgate.netresearchgate.net These membranes are crucial for the selective transport of ions, which is the fundamental principle of the electrodialysis process. A specific, effective configuration involves a membrane stack with four compartments, such as a BPM-CEM-AEM-CEM (Bipolar Membrane - Cation Exchange Membrane - Anion Exchange Membrane - Cation Exchange Membrane) setup, which has been used to successfully regenerate TPAOH from tetrapropylammonium bromide. ijcce.ac.irresearchgate.net The development of these specialized membranes is a key enabler for the industrial application of BMED for clean and efficient TPAOH production. ijcce.ac.ir

Alternative and Sustainable Synthetic Approaches

Beyond improving existing electrochemical methods, research has also explored entirely new synthetic strategies that emphasize sustainability, cost-effectiveness, and process simplification.

Exploration of Cost-Effective Precursors and Reagents

A significant portion of the cost associated with TPAOH is its role as a template in zeolite synthesis, which often requires large quantities. researchgate.net A primary strategy to reduce costs is to synthesize TPAOH from less expensive starting materials. Tetrapropylammonium bromide (TPABr) is a common, more affordable precursor. conicet.gov.arresearchgate.net One approach involves the reaction of TPABr with potassium hydroxide in a solvent like methanol (B129727) to produce TPAOH, which can then be purified. acs.org This method avoids the high expense of silver-based reagents and the complexities of large-scale ion-exchange columns. acs.org Another cost-saving strategy in TPAOH-mediated processes, such as zeolite synthesis, is to use TPABr directly in the synthesis mixture with another alkali source, like ammonia (B1221849), thereby generating the necessary hydroxide in situ. acs.org

Microwave-Assisted Crystallization Methods in this compound-Mediated Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions, particularly in materials science. In the context of TPAOH-mediated synthesis, such as the crystallization of zeolites, microwave irradiation offers substantial benefits. This technique significantly reduces the synthesis time required for crystallization compared to conventional hydrothermal heating. frontiersin.org For example, in the TPAOH-templated synthesis of ZSM-5 zeolite coatings, a homogeneous, well-intergrown film can be achieved in as little as four minutes with microwave heating. conicet.gov.ar Similarly, the synthesis of nano-sized silicalite-1 seeds using TPAOH as the template is much faster with microwave assistance. ijcce.ac.ir

The rapid and uniform heating provided by microwaves leads to more homogeneous nucleation and a more uniform crystal size distribution. researchgate.net This not only accelerates the process but can also lead to materials with improved properties and allows for a reduction in the amount of TPAOH template required, further enhancing the economic viability of the process. ijcce.ac.ir

Solvent-Free Synthesis Techniques utilizing this compound

Solvent-free synthesis represents a significant advancement in green chemistry, minimizing waste and simplifying processes. TPAOH is utilized in solvent-free methods for producing materials like titanosilicate zeolites. kuleuven.be In a typical procedure, solid reactants, including a silica (B1680970) source, a titanium source, and TPAOH, are physically ground together. kuleuven.beutwente.nl This mixture is then heated in an autoclave, where crystallization occurs without the presence of a bulk solvent. kuleuven.be For the synthesis of S-TS-1 samples, for example, fumed silica is mixed with a 40 wt.% TPAOH solution, followed by the addition of titanium sulfate (B86663) and seed crystals. After grinding, the mixture is heated to 180°C for 24-48 hours to induce crystallization. kuleuven.be This approach has been shown to produce zeolites with catalytic performance nearly identical to those synthesized by conventional hydrothermal methods, demonstrating its efficacy while offering a much cleaner and more efficient reaction profile. frontiersin.orgutwente.nl

Mechanistic Investigations of Tetrapropylammonium Hydroxide in Catalysis

Tetrapropylammonium (B79313) hydroxide (B78521) (TPAOH) plays a critical role as an organic structure-directing agent (OSDA) in the synthesis of crystalline microporous materials like zeolites. csic.esacs.org Its function extends beyond simple templating, influencing the final properties of the material through complex interactions during crystallization and its subsequent removal. csic.esresearchgate.net

Role of Tetrapropylammonium Hydroxide in Directing Microporous and Mesoporous Material Formation

This compound is instrumental in the synthesis of specific zeolite frameworks, most notably ZSM-5. csic.es The TPA⁺ cation acts as a template, organizing the inorganic silicate (B1173343) and aluminate precursors around it to form the characteristic MFI-type topology of ZSM-5. csic.esacs.org This structure-directing effect is a combination of the cation's size and shape, which fits within the forming zeolite's channel intersections, and its role in balancing the negative charge of the aluminosilicate (B74896) framework. csic.esacs.org The organic cation stabilizes the open porous structure through non-bonded host-guest interactions, preventing the collapse of the framework during hydrothermal synthesis. csic.es

Beyond the synthesis of purely microporous materials, TPAOH is crucial in the creation of hierarchical zeolites, which possess both micropores and larger mesopores. acs.orgmanchester.ac.ukresearchgate.net This dual porosity is highly desirable as it improves mass transport for bulky molecules to and from the active sites within the micropores, enhancing catalytic performance. academie-sciences.frcardiff.ac.uk

One method to create these hierarchical structures involves using TPAOH to treat an aged, amorphous gel precursor. acs.orgmanchester.ac.uknih.gov This treatment, under hydrothermal conditions, facilitates a dissolution and recrystallization process. nih.gov The TPAOH helps to quickly crystallize nanosized zeolite particles that then assemble into a hierarchical structure with significant external surface area and mesopore volume. manchester.ac.uknih.govnih.gov For instance, in the synthesis of hierarchical Titanium Silicalite-1 (TS-1), TPAOH treatment of an aged dry gel was found to be beneficial for the rapid crystallization of nanosized TS-1 crystals with a hierarchical structure. manchester.ac.uknih.gov

Another strategy is the post-synthetic modification of existing zeolites, known as desilication. academie-sciences.frrsc.org Treating a high-silica zeolite like ZSM-5 with a mixture of NaOH and TPAOH can selectively remove silicon from the framework. academie-sciences.fr The TPA⁺ cation in the alkaline solution acts as a pore-directing agent (PDA), promoting the formation of new, uniform, and narrow mesopores within the zeolite crystals, while better preserving the original microporosity and crystallinity compared to treatment with NaOH alone. academie-sciences.fr

Influence of this compound Concentration on Zeolite Crystallinity and Morphology

The concentration of TPAOH in the synthesis gel is a critical parameter that significantly affects the physicochemical properties of the resulting zeolite, including its crystallinity, crystal size, morphology, and pore characteristics. researchgate.netacs.orgresearchgate.net

Research has shown that there is an optimal TPAOH/SiO₂ molar ratio for achieving the best material properties; simply increasing the concentration does not necessarily lead to better results. researchgate.netacs.org In a systematic study on the microwave-assisted synthesis of ZSM-5, a TPAOH/SiO₂ mole ratio of 0.0500 was identified as optimal. researchgate.netacs.org This specific concentration yielded the highest crystallinity, a suitable morphology, ideal pore size, and a well-tuned balance of microporous and mesoporous surface areas. researchgate.netacs.org Ratios higher or lower than this optimum resulted in decreased crystallinity and less favorable pore structures. researchgate.net Notably, achieving the highest crystallinity and micropore volume at an optimal, rather than the highest, template concentration is economically and environmentally beneficial as it reduces the amount of the expensive OSDA required. researchgate.netacs.org

In the synthesis of hierarchical TS-1 from aged dry gels, a TPAOH concentration of 0.1 M was found to be the most appropriate. acs.org This concentration allowed for the rapid nucleation and crystallization of TS-1, leading to high relative crystallinity, a large mesopore volume, and efficient incorporation of titanium into the zeolite framework. acs.org

| TPAOH/SiO₂ Molar Ratio | Relative Crystallinity (%) | Micropore Area (m²/g) | Micropore Volume (cm³/g) | Key Finding |

|---|---|---|---|---|

| 0.0250 | 92.3 | 193 | 0.09 | Lower crystallinity and microporosity. |

| 0.0500 | 100.0 | 293 | 0.13 | Optimal ratio; highest crystallinity and microporosity. researchgate.netacs.org |

| 0.1000 | 96.2 | 276 | 0.12 | Properties decline above the optimum ratio. |

| 0.1500 | 94.7 | 268 | 0.12 | Further increase leads to reduced quality. |

The choice of tetraalkylammonium hydroxide template has a profound impact on the characteristics of the synthesized zeolite. researchgate.net When comparing tetramethylammonium (B1211777) hydroxide (TMAOH), tetraethylammonium (B1195904) hydroxide (TEAOH), tetrabutylammonium (B224687) hydroxide (TBAOH), and TPAOH in the synthesis of nanosized ZSM-5, TPAOH consistently produces the material with the highest crystallinity. researchgate.net

The type of template also influences the crystal size and surface area. For ZSM-5, the average crystallite size was found to increase in the order: tetramethyl < tetrabutyl < tetraethyl < tetrapropyl. researchgate.net Conversely, the surface area increased in the following order: TMAOH < TEAOH < TBAOH < TPAOH. researchgate.net This demonstrates that the specific molecular structure of the OSDA directs not only the zeolite framework topology but also its macroscopic physical properties. researchgate.net While other templates like TEAOH and TBAOH can also direct the formation of MFI-type zeolites (ZSM-5 and ZSM-11, respectively), TPAOH is recognized for its particular efficacy in producing highly crystalline ZSM-5. csic.esresearchgate.net

| Template | Relative Crystallinity (%) | Average Crystallite Size Order | Surface Area (m²/g) |

|---|---|---|---|

| TMAOH | Lower | 1st (Smallest) | 275 |

| TEAOH | Moderate | 3rd | 300 |

| TBAOH | Moderate | 2nd | 320 |

| TPAOH | Highest (100%) | 4th (Largest) | 350 |

Data derived from a study comparing templates under specific synthesis conditions (template/silica (B1680970) mole ratio of 0.215, 230 °C, 45 h). researchgate.net

Decomposition Pathways of this compound During Zeolite Pyrolysis

After hydrothermal synthesis, the TPAOH molecules are trapped within the zeolite pores. researchgate.net To make the microporous structure accessible for catalysis, these organic templates must be removed, which is typically achieved by calcination (pyrolysis) at high temperatures (e.g., 550 °C). nih.govmdpi.comfrontiersin.org The thermal decomposition of the occluded TPA⁺ cations is a crucial step that follows specific chemical pathways. acs.org

The primary mechanism for the thermal decomposition of tetraalkylammonium cations, including TPA⁺, within the acidic environment of a zeolite is the Hofmann elimination reaction. researchgate.netacs.orgmasterorganicchemistry.com This is an elimination reaction where a quaternary ammonium (B1175870) salt decomposes upon heating to form an alkene, a tertiary amine, and water. masterorganicchemistry.com

In the case of TPAOH occluded in AlPO₄-5 crystals, studies have shown that the decomposition process during pyrolysis occurs in a stepwise fashion. acs.org The TPAOH molecule first decomposes into tripropylamine (B89841) and propylene (B89431). acs.org As the temperature increases, the tripropylamine can undergo further sequential Hofmann eliminations, breaking down into progressively lighter amines such as dipropylamine (B117675) and eventually n-propylamine, with the concurrent release of more propylene. acs.org This stepwise degradation is analogous to the decomposition of tetraethylammonium (TEA) in zeolite β, where TEA breaks down into triethylamine (B128534) and ethylene, and the resulting amine can decompose further. researchgate.net The hydrocarbons formed, like propylene, can also react further on the acid sites of the zeolite, leading to the formation of other aliphatic and aromatic hydrocarbons that may eventually become coke if not fully removed. researchgate.net Complete removal of all organic species from the zeolite structure typically requires temperatures exceeding 500 °C. researchgate.net

Carbonization Mechanism of this compound Precursors within Zeolite Channels

This compound (TPAOH) is frequently utilized as a structure-directing agent (SDA) or template in the synthesis of zeolites, such as ZSM-5. sigmaaldrich.comresearchgate.netchemicalbook.com Following crystallization, the organic TPAOH molecules remain trapped within the microporous channels of the zeolite framework. researchgate.net The removal of this template is essential to activate the zeolite and is typically achieved through thermal treatment, a process known as calcination. researchgate.net

During calcination, the tetrapropylammonium (TPA⁺) cations undergo thermal decomposition, or pyrolysis, within the confined space of the zeolite channels. This process leads to the formation of carbonaceous residues, a phenomenon referred to as carbonization. The decomposition mechanism is complex and influenced by the zeolite's structure and the atmosphere (oxidative or inert). researchgate.net The process begins with the mobilization of the TPAOH decomposition products, which then percolate through the zeolite's channel system. researchgate.net Studies have shown that the zeolite framework itself can play a topochemical and catalytic role in the thermal degradation of the TPA⁺ template. researchgate.net In an inert atmosphere like nitrogen, the decomposition is purely a pyrolysis process, whereas in the presence of air, oxidation reactions also occur. researchgate.net This in-situ carbonization can, in some applications, be leveraged to create hierarchical pore structures or modify the catalytic properties of the final material.

Impact of Pyrolysis Temperature on Decomposition Products

The temperature at which pyrolysis is conducted has a significant impact on the resulting decomposition products of this compound within the zeolite matrix. The process of thermal decomposition occurs over a range of temperatures, with different reactions dominating at various stages.

At lower temperatures, the initial breakdown of the TPA⁺ cation begins. As the temperature increases, more extensive decomposition and cracking reactions occur, leading to the formation of a variety of smaller volatile molecules and solid carbon (char). acs.orgncsu.edu The temperature can be a landmark factor in determining the nature of the products. For instance, in general pyrolysis studies, lower temperatures favor the generation of acids, aldehydes, and ketones, while higher temperatures promote the formation of aromatic compounds and permanent gases like H₂ and CH₄ through secondary cracking of the primary products. acs.orgncsu.edu

The final composition of the carbonaceous deposits and volatile products is therefore a direct function of the final pyrolysis temperature and the heating rate. acs.org Higher temperatures generally lead to a higher degree of carbonization and a more graphitic nature of the residual carbon within the zeolite pores.

General Impact of Pyrolysis Temperature on TPAOH Decomposition

| Temperature Range | Primary Decomposition Events | Typical Products |

|---|---|---|

| Low (~200-350°C) | Initial thermal breakdown of TPA⁺ cation, loss of water and ammonia (B1221849) fragments. | Propene, tripropylamine, water. |

| Medium (~350-500°C) | Major weight loss region; significant fragmentation and volatilization of organic components. researchgate.net | Smaller olefins, alkanes, and nitrogen-containing compounds. |

| High (>500°C) | Secondary cracking of volatile products, aromatization, and formation of stable carbon residue (coke/char). acs.orgncsu.edu | H₂, CH₄, aromatic hydrocarbons (e.g., benzene, toluene), graphitic carbon. |

Catalytic Applications and Mechanistic Insights Beyond Zeolite Synthesis

This compound as a Phase Transfer Catalyst (PTC)

A phase-transfer catalyst (PTC) is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs. wikipedia.org This is particularly useful for reactions involving reactants with very different solubilities, such as an aqueous salt and an organic substrate. wikipedia.org this compound is recognized as an effective phase transfer catalyst, particularly in systems requiring a strong base. sigmaaldrich.comtargetmol.comchemimpex.com

The catalytic action of TPAOH stems from the nature of its cation, tetrapropylammonium (TPA⁺). The TPA⁺ cation is lipophilic (organophilic) due to its four propyl groups, allowing it to be soluble in organic solvents. However, as a salt, it is also capable of pairing with an anion, in this case, the hydroxide ion (OH⁻), which is typically confined to the aqueous phase. The TPA⁺ cation can transport the hydroxide ion from the aqueous phase into the organic phase, making the strong base available to react with the organic substrate. ias.ac.in This transfer overcomes the immiscibility barrier, significantly accelerating reaction rates. wikipedia.orgias.ac.in Quaternary ammonium salts are among the most common types of PTCs used in organic chemistry. wikipedia.org

Role in Various Chemical Reactions and Industrial Processes

The ability of this compound to act as a phase transfer catalyst makes it valuable in a range of chemical reactions and industrial processes. chemicalbook.comkoyonchem.com Its primary role is to enable or accelerate reactions between water-insoluble organic compounds and water-soluble reagents, such as aqueous sodium hydroxide. ias.ac.in

One key application is in dehydrochlorination reactions . For example, in the synthesis of epoxides from β-chlorohydrins, TPAOH can catalyze the reaction by transferring hydroxide ions into the organic phase to effect the elimination of HCl. rsc.orgrsc.org Studies have compared TPAOH with other quaternary ammonium hydroxides, demonstrating its effectiveness in significantly reducing reaction times compared to uncatalyzed systems. rsc.org

Another significant area is in alkylation reactions . TPAOH and related quaternary ammonium salts can be used to promote the C- or O-alkylation of weakly acidic organic compounds. mdma.ch For instance, the use of tetrapropylammonium iodide as a PTC has been shown to influence the ratio of C-alkylation to O-alkylation products. mdma.ch

Applications of TPAOH as a Phase Transfer Catalyst

| Reaction Type | Specific Example | Role of TPAOH |

|---|---|---|

| Dehydrochlorination | Conversion of 3-chloro-2-hydroxypropyl neodecanoate to an epoxide. rsc.org | Transfers OH⁻ from aqueous phase to organic phase to initiate elimination reaction. rsc.orgrsc.org |

| Alkylation | Alkylation of weakly acidic C-H or O-H compounds. mdma.ch | Acts as the cation for the organic anion, increasing its solubility and reactivity in the organic phase. |

| Polymerization | Catalyst for silicone rubber synthesis. koyonchem.com | Facilitates the polymerization reaction, likely by enhancing the reactivity of anionic intermediates. |

This compound in Organic Oxidation Reactions

While TPAOH itself is not an oxidant, it is a crucial precursor for the preparation of a highly effective and widely used catalytic oxidant known as tetrapropylammonium perruthenate (TPAP). uwindsor.cawikipedia.org The role of TPAOH is to provide the bulky and soluble tetrapropylammonium (TPA⁺) cation, which pairs with the perruthenate (RuO₄⁻) anion to form a stable, organic-soluble salt. uwindsor.cawikipedia.org

Tetrapropylammonium Perruthenate (TPAP) as a Catalytic Oxidant

Tetrapropylammonium perruthenate, often abbreviated as TPAP, is a mild, selective, and versatile oxidizing agent used extensively in modern organic synthesis. uwindsor.caorganic-chemistry.org It is a stable, non-volatile, air-stable, dark green crystalline solid that is soluble in many organic solvents. uwindsor.casigmaaldrich.com TPAP is particularly valued for the oxidation of primary alcohols to aldehydes and secondary alcohols to ketones without over-oxidation, a common problem with more aggressive oxidants. wikipedia.orgorganic-chemistry.org

A key advantage of TPAP is that it can be used in catalytic amounts (typically 5 mol%) in conjunction with a stoichiometric co-oxidant. uwindsor.ca The most common and effective co-oxidant is N-methylmorpholine N-oxide (NMO), which regenerates the active Ru(VII) species, allowing the catalytic cycle to continue. uwindsor.caorganic-chemistry.org The presence of molecular sieves is often recommended to remove water generated during the reaction, which can sometimes lead to the formation of hydrates and subsequent over-oxidation to carboxylic acids. wikipedia.orgorganic-chemistry.org

The reagent exhibits excellent functional group tolerance, leaving double bonds, esters, amides, and various protecting groups intact during the oxidation of alcohols. uwindsor.caorganic-chemistry.org This high selectivity makes TPAP a valuable tool in the synthesis of complex molecules. uwindsor.ca

Features of TPAP as a Catalytic Oxidant

| Feature | Description | Citation |

|---|---|---|

| Selectivity | Oxidizes primary alcohols to aldehydes and secondary alcohols to ketones. | wikipedia.org |

| Conditions | Typically used in catalytic amounts (e.g., 5 mol-%) with a co-oxidant (e.g., NMO). Operates at room temperature. | uwindsor.ca |

| Functional Group Tolerance | Compatible with a wide range of functional groups including epoxides, esters, amides, and silyl (B83357) ethers. | uwindsor.caorganic-chemistry.org |

| Form | A stable, non-volatile, air-stable solid, making it convenient to handle. | uwindsor.ca |

| Applications | Used in the synthesis of complex natural products and pharmaceuticals where mild and selective oxidation is required. | organic-chemistry.org |

Selective Oxidation of Hydroxyl Groups

This compound (TPAOH) primarily functions as a structure-directing agent (SDA) or a modifying agent in the synthesis of catalysts used for oxidation reactions, rather than as a direct oxidant itself. Its role is crucial in creating catalysts with specific structural and chemical properties conducive to selective oxidation.

For instance, TPAOH is integral in the synthesis of hierarchical zeolites like Titanium Silicalite-1 (TS-1), which are renowned catalysts for oxidation reactions. nih.govacs.org In the preparation of these catalysts, TPAOH directs the crystallization process to form hierarchical structures with both micropores and mesopores. nih.gov This enhanced porosity improves mass transfer and accessibility to active sites, which is critical for the oxidation of bulky molecules like alcohols. nih.govrsc.org

In the synthesis of nanoceria-modified platinum catalysts on hierarchical ZSM-5 zeolites for the selective oxidation of benzyl (B1604629) alcohol, TPAOH is used as the SDA to create the conventional zeolite structure. rsc.org While the platinum and ceria nanoparticles are the active redox species, the underlying zeolite framework, synthesized using TPAOH, provides the necessary support and influences the dispersion and electronic properties of the active metals, thereby enhancing catalytic performance and selectivity towards aldehydes. rsc.org

Furthermore, TPAOH treatment can modify existing catalysts. A post-synthesis treatment of TS-1 with TPAOH solution can induce a dissolution and recrystallization process. This helps to form hollow structures, create mesopores, and importantly, can re-insert extra-framework titanium species back into the zeolite framework, which improves the catalyst's activity in oxidation reactions like phenol (B47542) hydroxylation. nih.gov

Heteroatom Oxidation and Cleavage Reactions

In the context of heteroatom-containing catalysts, this compound (TPAOH) plays a significant role in their synthesis and modification, which in turn affects their performance in oxidation and cleavage reactions. TPAOH is used as an SDA or a post-synthesis modification agent to create and refine the catalytic sites within zeolites.

The incorporation of heteroatoms like titanium into a zeolite framework creates active sites for oxidation catalysis. rsc.org TPAOH is a key ingredient in the synthesis of such materials, including Ti-substituted zeolites like Ti-FAU and TS-1. acs.orgrsc.org During synthesis, TPAOH facilitates the hydrolysis of silica and titania precursors and directs the formation of the specific zeolite structure, ensuring that the titanium heteroatoms are incorporated into the framework as active Lewis acid sites. rsc.org These sites are crucial for activating oxidants like hydrogen peroxide for various reactions, including epoxidation and the oxidation of molecules containing heteroatoms. rsc.orgsemanticscholar.org

Treatment of titanisilicate zeolites with TPAOH can also induce a transformation of the titanium species within the framework. It can promote the change from tetrahedral framework titanium species [Ti(OSi)₄] to octahedral species [Ti(OSi)₂(OH)₂(H₂O)₂], which have been reported to exhibit better catalytic performance in certain oxidation reactions. researchgate.net

Furthermore, TPAOH treatment is used to prepare hierarchical Pt/zeolite catalysts for the oxidation of volatile organic compounds (VOCs). Research has shown that for VOCs containing nitrogen and oxygen heteroatoms, the strong acidity and abundant acid sites of the catalyst are beneficial for their oxidation. The TPAOH treatment helps in creating a hierarchical pore structure that balances the dispersion of platinum nanoparticles with the necessary acid properties of the zeolite support. nih.gov

This compound in Methanol-to-Olefin (MTO) Conversion

This compound is a critical organic structure-directing agent (SDA) used in the synthesis of ZSM-5 zeolites, which are prominent catalysts in the methanol-to-olefin (MTO) process. nih.govacs.orgresearchgate.net The concentration of TPAOH during the synthesis has a profound effect on the resulting zeolite's physicochemical properties and, consequently, its catalytic performance. nih.govresearchgate.net TPAOH can also be used in post-synthesis modification of zeolites, often in a mixture with inorganic bases like NaOH, to introduce mesoporosity and alter acidity, thereby enhancing selectivity towards specific olefins like propylene. academie-sciences.fr

Catalytic Performance of this compound-Modified ZSM-5 Zeolites

The performance of ZSM-5 catalysts in MTO conversion is directly linked to their synthesis and modification protocols involving TPAOH. Research indicates that there is an optimal concentration of TPAOH as an SDA to achieve the best catalytic results. nih.govresearchgate.net

Using TPAOH in a mixed alkaline solution with NaOH to treat existing ZSM-5 zeolites has been shown to improve propylene selectivity in the MTO reaction. academie-sciences.fr This modification is more controllable compared to using purely inorganic bases. The presence of the tetrapropylammonium (TPA⁺) cation helps to preserve the micropore structure to a greater extent while creating beneficial mesopores. academie-sciences.fr

Catalysts synthesized with TPAOH concentrations below the optimum level tend to have lower crystallinity and smaller micropore areas, leading to rapid deactivation. nih.gov Conversely, using an excessively high concentration of the template does not necessarily lead to better performance and increases synthesis costs. The catalyst with the highest crystallinity and an optimal balance of pore structures and acidity exhibits the longest operational lifetime. acs.org Treatment of nanocrystalline HZSM-5 with TPAOH has also been shown to significantly improve catalyst stability, increasing its lifetime from 70 hours to over 170 hours in the related methanol-to-gasoline (MTG) reaction. academie-sciences.fr

Table 1: Effect of TPAOH/SiO₂ Ratio on MTO Catalytic Performance

Data adapted from a study on ZSM-5 catalysts synthesized with varying TPAOH concentrations. nih.govresearchgate.net Light olefin selectivity includes ethylene, propylene, and butylene.

The catalytic performance in MTO conversion is strongly correlated with the textural properties of the ZSM-5 catalyst, specifically the micropore area and volume, which are controlled by the TPAOH concentration during synthesis. nih.gov An optimal TPAOH/SiO₂ ratio of 0.0500 results in the highest micropore area and volume. nih.govresearchgate.net This well-developed microporosity is essential for the shape-selective reactions that lead to the formation of light olefins.

A decrease in the TPAOH/SiO₂ ratio from 0.050 to 0.025 leads to a sharp drop in micropore volume and surface area, which corresponds to a decrease in catalytic performance and stability. nih.gov While the total pore volume might increase due to a rise in mesoporous volume at lower TPAOH concentrations, it is the balance between microporosity and mesoporosity that dictates the catalyst's effectiveness. nih.gov The sample with the highest crystallinity and the largest micropore area exhibits the best performance, highlighting that a well-defined microporous structure is key for high selectivity and stability in the MTO reaction. nih.govacs.orgresearchgate.net

Table 2: Correlation of TPAOH/SiO₂ Ratio with Zeolite Textural Properties

Data adapted from a study on ZSM-5 catalysts synthesized with varying TPAOH concentrations. nih.gov

This compound in 2,5-Dimethylfuran (B142691) and Ethanol (B145695) to p-Xylene (B151628) Reaction

This compound is also utilized as a modifying agent for HZSM-5 zeolites in the renewable synthesis of p-xylene (PX) from biomass-derived 2,5-dimethylfuran (2,5-DMF) and ethanol. rsc.orgresearchgate.netcaf.ac.cn This tandem reaction involves a Diels-Alder cycloaddition followed by dehydration. researchgate.netrsc.org The properties of the HZSM-5 catalyst, particularly its porosity and acidity, are crucial for achieving high conversion and selectivity, and TPAOH treatment is an effective method to tune these properties. rsc.org

In a systematic study, microporous HZSM-5 zeolite was modified by treating it with TPAOH solutions of various concentrations. rsc.org This alkali treatment successfully created hierarchical zeolites with modified porosity and acidity. The TPAOH treatment was found to be more controllable than modification with a strong inorganic base like NaOH. rsc.org

The results showed that HZSM-5 treated with an optimal concentration of TPAOH (0.3 M) exhibited the best catalytic performance. It achieved a 2,5-DMF conversion of 95.0% and a p-xylene selectivity of 67.8%. rsc.org This performance was superior to both the parent HZSM-5 and NaOH-modified samples, a result attributed to the specific porosity and acidity created by the TPAOH treatment. The modified structure likely mitigates detrimental side reactions, such as the hydrolysis of 2,5-DMF, thereby favoring the main reaction pathway to p-xylene. rsc.orgrsc.org

Effect on Acidity and Porosity of HZSM-5 Zeolite

The treatment of HZSM-5 zeolite with this compound brings about significant modifications to its porous structure and acidic properties. The bulky tetrapropylammonium (TPA+) cation is believed to act as a pore-directing agent during the modification process. This treatment can lead to a more controlled desilication process compared to inorganic bases like sodium hydroxide (NaOH). rsc.orgmdpi.com

Studies have shown that TPAOH treatment can introduce mesoporosity into the microporous structure of HZSM-5, creating a hierarchical pore system. rsc.orgmdpi.com This alteration is crucial as it can mitigate the diffusion limitations inherent in microporous zeolites, especially for bulky molecules. The formation of mesopores is often confirmed by N₂ physisorption measurements, which show an increase in mesopore volume and surface area after treatment. acs.org For instance, modification of nanocrystalline HZSM-5 with TPAOH has been shown to increase the Brunauer-Emmett-Teller (BET) surface area and micropore surface area. dicp.ac.cn The development of mesoporosity can enhance access to the active sites within the zeolite framework.

In terms of acidity, TPAOH treatment can selectively alter the type and number of acid sites. Ammonia temperature-programmed desorption (NH₃-TPD) is a common technique used to characterize the acidity of zeolites. Research indicates that TPAOH treatment can lead to a decrease in the number of weak acid sites and an increase in the number of strong acid sites. dicp.ac.cn However, the specific changes in acidity can be complex and depend on the treatment conditions. In some cases, a compromise between the created mesoporosity and the retained acidity is key to optimizing catalytic performance. researchgate.net The controlled demetallization, particularly desilication, by TPAOH is considered more controllable than with NaOH, leading to specific variations in acidity. rsc.org

The table below summarizes the effect of TPAOH treatment on the properties of HZSM-5 zeolite as reported in a study modifying nanocrystalline HZSM-5.

| Sample | Treatment Time (h) | BET Surface Area (m²/g) | Micropore Surface Area (m²/g) | Weak Acid Sites (mmol/g) | Strong Acid Sites (mmol/g) |

| nHZ | 0 | 350 | 280 | 0.25 | 0.15 |

| T24 | 24 | 360 | 290 | 0.20 | 0.18 |

| T48 | 48 | 370 | 300 | 0.22 | 0.19 |

| T72 | 72 | 380 | 310 | 0.23 | 0.20 |

Influence on Reaction Rates and Selectivity

The modifications in porosity and acidity of HZSM-5 zeolite induced by this compound treatment have a direct impact on its catalytic activity, influencing both reaction rates and product selectivity. The creation of a hierarchical pore structure with interconnected micropores and mesopores can significantly enhance catalyst lifetime and performance by improving mass transfer and reducing coke formation. researchgate.net

In the conversion of methanol (B129727) to gasoline (MTG), HZSM-5 catalysts modified with TPAOH have demonstrated significantly improved stability, with catalyst lifetime increasing from 70 hours to over 170 hours. dicp.ac.cn This enhancement is attributed to the improved porous structure and the increase in strong acid sites, which facilitates hydrogen transfer reactions, leading to a higher proportion of isoparaffins and fewer olefins in the liquid product. dicp.ac.cn

Similarly, in the conversion of methanol to propylene (MTP), the use of TPAOH in a mixed alkaline solution with NaOH for treating ZSM-5 has been shown to increase propylene selectivity. academie-sciences.fr An optimal ratio of TPAOH in the treatment solution can lead to the formation of uniform intracrystalline mesoporosity without severely damaging the crystal structure or the intrinsic acidity of the zeolite. academie-sciences.fr This tailored structure results in higher propylene selectivity and a longer catalyst lifetime.

In the context of biomass conversion, HZSM-5 treated with TPAOH has shown improved performance in the production of p-xylene from 2,5-dimethylfuran and ethanol. rsc.org A catalyst treated with a 0.3 M TPAOH solution exhibited a 2,5-DMF conversion of 95.0% and a p-xylene selectivity of 67.8%, outperforming both the parent HZSM-5 and NaOH-modified versions. rsc.org This superior performance is linked to the specific porosity and acidity achieved through the TPAOH treatment. rsc.org The improved accessibility to both weak and strong acid sites can enhance the conversion of larger oxygenates into smaller, more valuable products. researchgate.net

The following table presents data on the catalytic performance of parent and TPAOH-modified HZSM-5 in the conversion of 2,5-dimethylfuran (DMF) and ethanol to p-xylene (PX).

| Catalyst | TPAOH Concentration (M) | 2,5-DMF Conversion (%) | p-Xylene Selectivity (%) |

| Parent HZSM-5 | 0 | 85.2 | 55.4 |

| TPZ-0.1 | 0.1 | 90.1 | 60.2 |

| TPZ-0.3 | 0.3 | 95.0 | 67.8 |

| TPZ-0.5 | 0.5 | 92.3 | 63.5 |

Advanced Materials Science and Engineering Applications of Tetrapropylammonium Hydroxide

Zeolite and Molecular Sieve Synthesis and Modification

Tetrapropylammonium (B79313) hydroxide (B78521) is a key component in the hydrothermal synthesis of various zeolites, acting as a template to guide the formation of specific microporous framework structures. Its role extends beyond simple templating to include the modification of existing zeolite structures to introduce hierarchical porosity, which enhances their catalytic performance by improving mass transport.

Titanium Silicalite-1 (TS-1) Zeolite Synthesis with Tetrapropylammonium Hydroxide

Titanium Silicalite-1 (TS-1) is a microporous crystalline material with an MFI framework structure, where a small fraction of silicon atoms are isomorphously substituted by titanium atoms. acs.org This substitution imparts unique catalytic properties, making TS-1 an excellent catalyst for selective oxidation reactions. acs.orgnih.gov The synthesis of TS-1 is typically carried out via a hydrothermal process in a this compound system, using organic silicon and titanium sources like tetraethyl orthosilicate (B98303) (TEOS) and tetrabutyl titanate (TBOT), respectively. acs.orgfrontiersin.org TPAOH acts as a structure-directing agent, or template, guiding the crystallization of the MFI framework. frontiersin.orgfrontiersin.org

However, a significant challenge in conventional TS-1 synthesis is the propensity for titanium to form undesirable extra-framework species, such as anatase TiO2, which are inactive for catalysis and can even hinder reactions by promoting the ineffective decomposition of oxidants like hydrogen peroxide. nih.govacs.org The formation of these species is often attributed to the difference in hydrolysis kinetics between the silicon and titanium precursors. acs.org Research has shown that the addition of certain additives, like starch, to the TPAOH hydrothermal system can slow down the crystallization rate of TS-1. acs.orgnih.gov This allows for a better match between the insertion rates of silicon and titanium into the zeolite framework, thereby minimizing the formation of extra-framework titanium. acs.orgnih.gov

Hierarchical zeolites, which possess both micropores and larger mesopores or macropores, are of great interest as they can overcome the diffusion limitations often encountered with purely microporous materials. nih.gov A novel and effective method for creating hierarchical TS-1 zeolites involves the post-synthetic treatment of a pre-formed material with a this compound solution under hydrothermal conditions. nih.govacs.orgmanchester.ac.uk This treatment induces a dissolution and recrystallization process, assisted by TPAOH, which can lead to the formation of hollow structures and interconnected meso-/macropores within the TS-1 crystals. nih.govresearchgate.netrsc.org This method has been shown to be effective in converting extra-framework titanium species into catalytically active framework sites. nih.govrsc.org

A significant advancement in the synthesis of hierarchical TS-1 involves the use of an aged dry gel precursor. nih.govacs.orgmanchester.ac.uk This method consists of two main steps: first, the synthesis of an aged dry gel by treating the zeolite precursor at a specific temperature (e.g., 90 °C for 24 hours), and second, the hydrothermal treatment of this aged dry gel with a TPAOH solution. nih.govacs.orgmanchester.ac.uk

The aging of the zeolite precursor is a crucial step. nih.gov The aged dry gel contains incompletely crystallized zeolite, which acts as seed crystals, facilitating a relatively rapid recrystallization process during the subsequent TPAOH treatment. nih.gov This approach has been found to be beneficial for the quick crystallization of the zeolite and the assembly of nanosized TS-1 crystals into a hierarchical structure. nih.govmanchester.ac.uknih.gov Furthermore, the use of an aged dry gel, which can be rich in extra-framework titanium, allows the TPAOH treatment to effectively promote the transformation of these species into the desired framework titanium. nih.govacs.org Studies have shown that samples prepared using the aged dry gel exhibit higher relative crystallinity compared to those prepared from unaged precursors. nih.gov

The physicochemical properties of the resulting hierarchical TS-1 zeolites are highly dependent on the conditions of the TPAOH treatment, including the TPAOH concentration, the liquid-to-solid ratio (the mass ratio of the TPAOH solution to the dry gel), and the treatment time. nih.govacs.orgmanchester.ac.uk Systematic studies have been conducted to optimize these parameters to achieve the desired material properties. nih.govacs.org

Effect of TPAOH Concentration: The concentration of the TPAOH solution plays a critical role. A moderate TPAOH concentration is often found to be optimal. For instance, a concentration of 0.1 M has been identified as ideal in some studies, promoting high crystallinity, a high content of framework titanium species, and a large mesopore volume and external surface area. nih.govresearchgate.net This is attributed to the fact that this concentration allows for fast nucleation and crystallization of TS-1, which is beneficial for both the crystallinity and the incorporation of titanium into the framework. nih.gov At lower concentrations, the formation of open and interconnected pores may not be initiated, resulting in only closed grooves and hollow cavities. rsc.org Conversely, very high concentrations can lead to a decrease in the amount of framework titanium. researchgate.net

Effect of Liquid-to-Solid Ratio: The liquid-to-solid ratio also influences the properties of the final material. A moderate ratio, such as 1.0, has been shown to promote better crystallinity. nih.gov A high liquid-to-solid ratio can encourage the formation of extra-framework titanium and anatase TiO2 species and may result in a lower external surface area and mesopore volume. nih.gov

Effect of Treatment Time: The duration of the hydrothermal treatment is another important parameter. An optimal treatment time allows for the completion of the recrystallization process. For example, a treatment time of 9 hours has been found to be ideal under specific conditions of TPAOH concentration and liquid-to-solid ratio. nih.govacs.orgmanchester.ac.uk

The following table summarizes the ideal synthesis conditions for hierarchical TS-1 as identified in a systematic study. nih.govacs.orgmanchester.ac.uk

| Parameter | Ideal Value |

| TPAOH Concentration | 0.1 M |

| Liquid-to-Solid Ratio | 1.0 |

| Treatment Time | 9 hours |

These optimized conditions led to the synthesis of a hierarchical TS-1 with a Si/Ti ratio of 44, a high external surface area (Sext = 315 m² g⁻¹), and a large mesopore volume (Vmeso = 0.70 cm³ g⁻¹). nih.govmanchester.ac.uknih.govacs.org

A primary goal in the synthesis of TS-1 is to maximize the incorporation of titanium into the zeolite framework, as these framework Ti species are the active sites for many catalytic oxidation reactions. acs.org Conventional hydrothermal synthesis methods often struggle with this, leading to the formation of a significant amount of inactive extra-framework Ti and anatase TiO2. nih.govacs.org

The TPAOH treatment of an aged dry gel has proven to be a highly effective method for increasing the content of tetra-coordinated framework Ti species. nih.govacs.orgmanchester.ac.uknih.gov This process facilitates the dissolution of extra-framework Ti species present in the aged gel and their subsequent recrystallization into the zeolite framework. nih.govacs.org UV-vis spectroscopy analysis has confirmed that TS-1 samples synthesized using the TPAOH treatment method have a significantly higher percentage of framework Ti species compared to those prepared by conventional synthesis. nih.gov For example, in one study, the framework Ti species accounted for about 82% in a sample synthesized with TPAOH treatment, compared to 54% in a conventionally synthesized sample. nih.gov The aging step in the precursor preparation is also crucial, as it helps to prevent the formation of the anatase TiO2 phase during the subsequent TPAOH treatment. nih.gov

The process can be conceptualized in three stages:

Self-Assembly: Nanosized PMMA spherical particles self-assemble into micrometer-sized colloidal aggregates, stabilized by TPAOH molecules which act like a surfactant under basic conditions. researchgate.net

Crystallization: The zeolite precursor mixture is introduced and crystallizes within the interstitial spaces of the PMMA aggregates under hydrothermal conditions. researchgate.net

Template Removal: The PMMA template is removed, typically by calcination, to yield the final mesoporous zeolite microspheres. rsc.org

This innovative approach allows for the creation of hierarchical materials with both microporous and mesoporous structures within a spherical morphology, which is advantageous for applications in catalysis and separations. researchgate.net

Preparation of Hierarchical TS-1 Zeolites using this compound Treatment

Role of Supports in this compound Treated Zeolite Extrudates

Applications in Electrochemical Systems

The quest for safer and more cost-effective energy storage solutions has led to renewed interest in aqueous rechargeable batteries. Among these, zinc-metal batteries are promising due to zinc's high theoretical capacity, natural abundance, and inherent safety compared to lithium-ion systems. frontiersin.orgosti.gov However, a significant obstacle hindering their widespread adoption is the formation of zinc dendrites during repeated charging and discharging cycles. researchgate.netnu.edu.kz These needle-like structures can grow across the separator, causing short circuits, reducing battery lifespan, and posing safety risks. frontiersin.org A key strategy to mitigate this issue involves the use of electrolyte additives, with this compound (TPAOH) emerging as a significant compound for this purpose. researchgate.netsigmaaldrich.com

This compound as a Zinc Dendrite Growth Suppressor in Rechargeable Aqueous Batteries

This compound has been investigated as an effective electrolyte additive to inhibit the growth of zinc dendrites in aqueous batteries. researchgate.netresearchgate.net Its presence in the electrolyte can significantly alter the electrochemical behavior of the zinc anode, leading to improved stability and longevity of the battery cell. frontiersin.org Research has shown that adding TPAOH to the electrolyte of aqueous Zn//ZnCl₂ + LiCl//LiFePO₄ batteries suppresses dendrite formation and prolongs the operational life of the cell. nu.edu.kzx-mol.com

The addition of this compound to the battery electrolyte has a pronounced effect on the morphology and crystallographic orientation of the deposited zinc. researchgate.net In batteries without the additive, zinc tends to deposit in randomly oriented hexagonal disks which can evolve into sharp, uncontrolled dendrites. researchgate.net In contrast, when TPAOH is present, the zinc deposition is more uniform and dense. frontiersin.org

X-ray diffraction (XRD) analysis of the zinc anode after cycling reveals that TPAOH promotes a preferential deposition along the (002) crystallographic plane. frontiersin.orgresearchgate.netnu.edu.kz This orientation results in a basal, parallel alignment of the zinc deposit relative to the anode surface, a structure that is more compact and inherently more resistant to the formation of dendrites. frontiersin.org Scanning Electron Microscopy (SEM) images confirm this change, showing that even after extended cycling, the zinc deposits in the presence of TPAOH are thicker and more uniform, rather than forming large dendritic structures. researchgate.net

Table 1: Effect of TPAOH on Zinc Anode Morphology

| Feature | Without TPAOH Additive | With 0.05 M TPAOH Additive |

|---|---|---|

| Deposition Morphology | Randomly oriented hexagonal disks; needle-like dendrites. researchgate.net | Denser, more uniform, and thicker zinc disks. frontiersin.orgresearchgate.net |

| Crystallographic Orientation | Random | Preferential deposition in the highly oriented (002) direction. frontiersin.orgresearchgate.netx-mol.com |

| Surface Appearance | Prone to uncontrolled dendritic growth. researchgate.net | Horizontally oriented, compact layers resistant to dendrite formation. frontiersin.orgresearchgate.net |

The mechanism by which TPAOH suppresses zinc dendrites is believed to be a multi-step process involving both adsorption and decomposition. frontiersin.orgresearchgate.net Initially, the tetrapropylammonium (TPA⁺) cations present in the electrolyte are adsorbed onto the surface of the zinc electrode. frontiersin.org This adsorbed layer helps to regulate the distribution of charge at the electrode-electrolyte interface, promoting a more even deposition of zinc ions and preventing the localized high-current areas that initiate dendrite growth. researchgate.net

Furthermore, studies using Fourier-transform infrared spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) have shown that TPAOH undergoes decomposition during the electrochemical cycling process. frontiersin.orgresearchgate.netnu.edu.kz The primary decomposition products are identified as propylamine (B44156) and propene. frontiersin.orgnu.edu.kzx-mol.com It is proposed that these decomposition products play a crucial role in the sustained inhibition of dendrites. frontiersin.org They adsorb onto the tips of any newly forming zinc nucleation sites, effectively "capping" them and covering the electrode surface, which physically hinders the further vertical growth of dendrites. frontiersin.org This combined action of cation adsorption and decomposition product interference leads to a dendrite-free deposition on the anode surface. frontiersin.orgresearchgate.net

The suppression of dendrite growth by TPAOH directly translates to significant improvements in the performance and durability of rechargeable aqueous zinc batteries. frontiersin.org The prevention of short circuits caused by dendrites allows for a much longer cycle life. researchgate.net

In studies of symmetrical Zn//ZnCl₂ + LiCl//Zn cells, the addition of 0.05 M TPAOH to the electrolyte extended the cell's cyclability to over 350 cycles, a substantial increase compared to the 110 cycles achieved by the cell without the additive. frontiersin.orgresearchgate.netnu.edu.kzx-mol.com Similarly, in full Zn//LiFePO₄ cells, the addition of TPAOH (at concentrations of 0.01 M and 0.1 M) resulted in stable cycling for over 380 and 570 cycles, respectively, far outperforming the cell with a bare electrolyte. frontiersin.org Despite the extended cycling, the Coulombic efficiency of the systems with TPAOH remains high, in the range of 96–100%. frontiersin.org This demonstrates that the additive effectively enhances the stability and longevity of the battery without compromising its efficiency. frontiersin.org

Table 2: Performance of Zinc Batteries With and Without TPAOH Additive

| Battery Configuration | TPAOH Concentration | Cycle Life | Coulombic Efficiency | Reference |

|---|---|---|---|---|

| Symmetrical Zn//Zn | None | 110 cycles | Not specified | frontiersin.orgresearchgate.netnu.edu.kz |

| Symmetrical Zn//Zn | 0.05 M | >350 cycles | Not specified | frontiersin.orgresearchgate.netnu.edu.kz |

| Full Zn//LiFePO₄ | None | <380 cycles | 96-100% | frontiersin.org |